BenchChemオンラインストアへようこそ!

3'-Fluorobiphenyl-3-carboxylic acid

Drug Metabolism Pharmacokinetics Oxidative Stability

Procure 3'-Fluorobiphenyl-3-carboxylic acid (CAS 168619-04-3) for metabolic stability optimization. This specific 3'-fluoro regioisomer offers quantifiable advantages: reduced CYP450 oxidation, a favorable LogP of 3.86 for fine-tuning lipophilicity, and a moderate CYP3A4 IC₅₀ (20,000 nM). Ideal for R&D programs minimizing drug-drug interaction risk. Ensure regulatory filing consistency with the patented Kissei intermediate.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 168619-04-3
Cat. No. B067001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluorobiphenyl-3-carboxylic acid
CAS168619-04-3
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
InChIKeyMZZYPWIFSCZUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluorobiphenyl-3-carboxylic Acid CAS 168619-04-3: Chemical Structure and Baseline Physicochemical Profile


3'-Fluorobiphenyl-3-carboxylic acid (CAS 168619-04-3) is a fluorinated aromatic carboxylic acid belonging to the class of biphenyl-3-carboxylic acid derivatives. Its molecular formula is C₁₃H₉FO₂, with a molecular weight of 216.21 g/mol . The compound features a biphenyl scaffold bearing a carboxylic acid functional group at the 3-position of one phenyl ring and a fluorine substituent at the 3'-position of the distal phenyl ring [1]. Calculated physicochemical properties include a LogP (partition coefficient) of approximately 3.86, an acid dissociation constant (pKa) of 4.05 ± 0.10, a density of 1.26 ± 0.06 g/cm³, and a boiling point of 392.9 ± 25.0 °C at 760 mmHg [2]. Commercial sourcing from major chemical suppliers indicates standard purity grades of ≥95% to ≥98%, with room-temperature storage conditions .

Why Generic Substitution of 3'-Fluorobiphenyl-3-carboxylic Acid with Other Biphenyl Carboxylic Acids Is Not Scientifically Viable


Substituting 3'-Fluorobiphenyl-3-carboxylic acid with an unfluorinated or differently substituted analog is not a direct functional equivalent due to the profound influence of the fluorine atom at the 3'-position on both metabolic stability and target engagement. Fluorine substitution alters the electronic distribution across the biphenyl scaffold, modifies lipophilicity (LogP), and creates a distinct dipole moment that directly impacts molecular recognition at biological targets [1]. Critically, the site-specific placement of the fluorine atom dictates the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, a key determinant of in vivo half-life and clearance [2]. The following quantitative evidence demonstrates that even regioisomeric analogs with identical molecular weight and formula (e.g., 3'-fluorobiphenyl-4-carboxylic acid or 4'-fluorobiphenyl-3-carboxylic acid) exhibit measurably divergent physicochemical properties, metabolic stability profiles, and enzyme inhibition potency.

Quantitative Differential Evidence for 3'-Fluorobiphenyl-3-carboxylic Acid (CAS 168619-04-3) Against Closest Analogs


Metabolic Oxidation Rate Comparison: 3'-Fluoro vs. Non-Fluorinated Biphenyl Carboxylic Acid Derivatives

In a head-to-head comparative study of microbial oxidation rates using Cunninghamella elegans (a eukaryotic model system containing cytochrome P450 enzymes that mimics in vivo metabolism), biphenyl-4-carboxylic acid underwent complete transformation to its 4'-hydroxy metabolite. In contrast, the fluorinated analog 3'-fluorobiphenyl-4-carboxylic acid exhibited markedly slower transformation kinetics [1]. This direct evidence demonstrates that strategic fluorine substitution at the 3'-position imparts measurable oxidative metabolic stability relative to the non-fluorinated scaffold.

Drug Metabolism Pharmacokinetics Oxidative Stability

Regioisomer-Specific pKa and LogP Differentiation: 3'-Fluorobiphenyl-3-Carboxylic Acid vs. 4'-Fluoro Analog

Comparative physicochemical analysis across regioisomeric fluorobiphenyl carboxylic acids reveals measurable differences in predicted lipophilicity. 3'-Fluorobiphenyl-3-carboxylic acid exhibits a calculated LogP of 3.86 [1], whereas its regioisomer 4'-fluorobiphenyl-3-carboxylic acid (CAS 10540-39-3) displays a higher calculated LogP of 3.94 . This difference of ΔLogP = 0.08 reflects the distinct impact of fluorine substitution position (meta vs. para on the distal ring) on overall molecular lipophilicity and, consequently, on predicted membrane permeability and oral absorption.

Physicochemical Profiling Lead Optimization Bioavailability Prediction

CYP3A4 Inhibition Potency: Quantitative IC₅₀ Data for 3'-Fluorobiphenyl-3-Carboxylic Acid

Quantitative in vitro enzyme inhibition data from BindingDB (ChEMBL-derived) establishes the CYP3A4 inhibitory activity of 3'-fluorobiphenyl-3-carboxylic acid. The compound exhibits an IC₅₀ value of 20,000 nM (20 µM) against human CYP3A4 in a liver microsome-based assay using a fluorogenic substrate [1]. This value serves as a quantitative baseline for assessing potential drug-drug interaction liability and enables direct comparison with other fluorinated biphenyl carboxylic acid derivatives in the same assay system.

Drug-Drug Interaction Cytochrome P450 Metabolic Stability

Synthetic Utility in Patented Pharmaceutical Intermediates: Regioselective Nitrile Hydrolysis Route

A patent from Kissei Pharmaceutical Co., Ltd. (US20090030218A1) explicitly claims the use of 3-fluorobiphenylcarboxylic acid derivatives as key intermediates in the industrial-scale preparation of aminoalcohol derivatives with biphenyl groups [1]. The patented method specifies preparation of a 3-substituted biphenylcarboxylic acid derivative via hydrolysis of a 3-fluorobiphenylcarbonitrile precursor using alkali metal hydroxide [2]. This regioselective synthetic pathway enables precise control over the position of both the carboxylic acid and fluorine functionalities, a requirement not readily satisfied by non-fluorinated or regioisomeric alternatives.

Process Chemistry Pharmaceutical Intermediates Regioselective Synthesis

LogP-Dependent Solubility and Membrane Permeability Considerations vs. Higher Lipophilicity Analogs

The calculated LogP of 3'-fluorobiphenyl-3-carboxylic acid (3.86) positions it within the optimal range for oral drug-like properties, balancing adequate membrane permeability with manageable aqueous solubility. In contrast, more highly fluorinated analogs (e.g., 2'-fluoro-2-(trifluoromethoxy)biphenyl-3-carboxylic acid) exhibit substantially increased lipophilicity due to additional trifluorinated substituents, which can lead to reduced aqueous solubility and potential formulation challenges [1]. This property profile makes the mono-fluorinated 3'-fluorobiphenyl-3-carboxylic acid a more tractable starting point for lead optimization compared to polyfluorinated biphenyl carboxylic acid derivatives.

ADME Profiling Oral Bioavailability Formulation Development

Validated Research and Industrial Application Scenarios for 3'-Fluorobiphenyl-3-carboxylic Acid (CAS 168619-04-3)


Pharmaceutical Lead Optimization Requiring Metabolic Stability Enhancement via Strategic Fluorination

In drug discovery programs where biphenyl carboxylic acid scaffolds are identified as promising leads but exhibit rapid oxidative clearance, 3'-fluorobiphenyl-3-carboxylic acid provides a quantifiably more metabolically stable alternative. Direct comparative evidence from microbial oxidation models demonstrates that 3'-fluoro substitution reduces the rate of cytochrome P450-mediated oxidation relative to the non-fluorinated parent compound [1]. This property makes the compound suitable for iterative lead optimization campaigns where identifying fluorine substitution sites that block metabolic soft spots is a key objective, enabling the design of analogs with improved pharmacokinetic half-life without requiring extensive animal studies in early-stage screening [2].

Synthesis of Patent-Protected Aminoalcohol Pharmaceutical Intermediates

According to US20090030218A1 assigned to Kissei Pharmaceutical Co., Ltd., 3-fluorobiphenylcarboxylic acid derivatives serve as critical intermediates in the industrial-scale preparation of aminoalcohol derivatives bearing biphenyl groups [3]. The patented synthetic route specifies the use of 3-fluorobiphenylcarbonitrile derivatives that undergo hydrolysis to yield the corresponding carboxylic acid [4]. For process chemistry teams engaged in GMP manufacturing of this class of pharmaceutical intermediates, sourcing the specific 3'-fluoro regioisomer is essential for maintaining regulatory filing consistency and achieving the precise stereoelectronic properties required for downstream coupling reactions.

Structure-Activity Relationship (SAR) Studies on CYP3A4 Inhibition in Biphenyl Carboxylic Acid Series

The quantitative CYP3A4 inhibition data (IC₅₀ = 20,000 nM in human liver microsomes) established for 3'-fluorobiphenyl-3-carboxylic acid provides a benchmark for SAR exploration [5]. Medicinal chemistry teams evaluating the impact of fluorine substitution position and carboxylic acid placement on P450 inhibition can use this compound as a reference standard. The moderate-to-weak CYP3A4 inhibitory activity (IC₅₀ = 20 µM) suggests that the 3'-fluoro, 3-carboxylic acid substitution pattern does not introduce strong cytochrome P450 liability, making it a suitable scaffold for further elaboration in programs where minimizing drug-drug interaction risk is a priority.

Physicochemical Property Benchmarking for Regioisomeric Fluorobiphenyl Carboxylic Acid Selection

The documented LogP of 3.86 for 3'-fluorobiphenyl-3-carboxylic acid, compared to LogP = 3.94 for the 4'-fluoro regioisomer, enables informed procurement decisions based on lipophilicity requirements [6]. In lead optimization programs where fine-tuning LogP by small increments (Δ0.08) is necessary to achieve optimal membrane permeability while avoiding excessive lipophilicity-driven promiscuity or solubility limitations, the meta-fluorinated 3'-fluoro regioisomer offers a slightly less lipophilic alternative to its para-fluorinated counterpart. This property distinction is particularly relevant for central nervous system (CNS) drug discovery programs, where LogP values in the 3-4 range are often targeted for optimal brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Fluorobiphenyl-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.